N-(2-氯苄基)环丙胺

描述

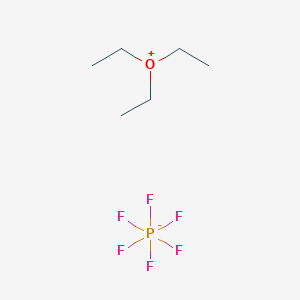

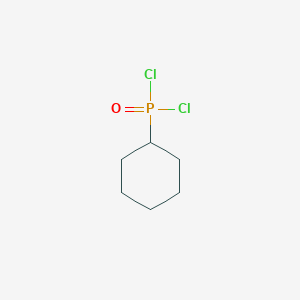

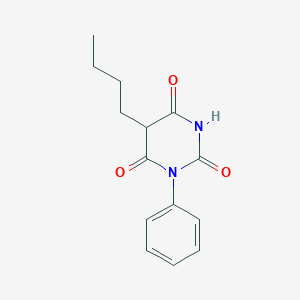

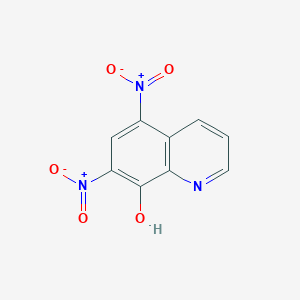

N-(2-chlorobenzyl)cyclopropanamine is a compound that can be associated with cyclopropylamines, a class of amines characterized by the presence of a cyclopropane ring, which is a three-membered ring structure with significant ring strain. This strain can influence the chemical reactivity and physical properties of the compound. Cyclopropylamines are of interest in organic chemistry due to their unique structural features and potential applications in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the use of chiral N-sulfinyl alpha-chloro ketimines treated with Grignard reagents, leading to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with acceptable yields and diastereoselectivity. This process includes a 1,3-dehydrohalogenation and subsequent addition of the Grignard reagent to the intermediate cyclopropylideneamine . Although the specific synthesis of N-(2-chlorobenzyl)cyclopropanamine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the molecular structure of N-(2-chlorobenzyl)cyclopropanamine is not directly discussed, insights can be drawn from related compounds. For instance, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, has been determined using X-ray diffraction. This compound exhibits a planar condensed ring system and a chair conformation for the cyclohexane ring. The molecule contains a localized CN double bond and several C–N single bonds with varying distances, indicating the potential for structural diversity within this class of compounds .

Chemical Reactions Analysis

Cyclopropylamines can participate in various chemical reactions due to their strained ring system and nucleophilic amine group. For example, cyclopropenimine catalyzes Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol, demonstrating the reactivity of cyclopropylamines in asymmetric synthesis . The strained cyclopropane ring can also influence the acidity and hydrogen bonding capabilities of the amine group, as seen in a comparison between cyclopropylamine and n-propylamine .

Physical and Chemical Properties Analysis

Cyclopropylamines exhibit unique physical and chemical properties due to their structural characteristics. The ring strain in cyclopropylamines leads to higher acidity compared to their open-chain analogs, as evidenced by the study of cyclopropylamine versus n-propylamine. The strength of hydrogen bonding, as measured by the frequency shifts of the symmetric NH2 stretching vibration, suggests that cyclopropylamine has a slightly weaker interaction due to reduced acceptor ability or steric factors . These properties are important when considering the reactivity and potential applications of N-(2-chlorobenzyl)cyclopropanamine in various chemical contexts.

科学研究应用

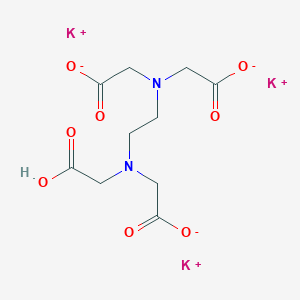

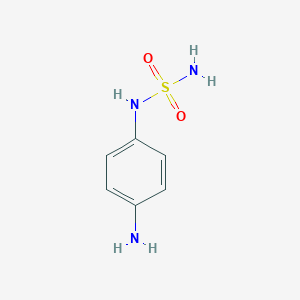

环丙胺类化合物,包括N-(2-氯苄基)环丙胺,已被探索用于治疗精神分裂症、瑞特氏综合征、脆性X综合征、阿尔茨海默病、癫痫和药物成瘾等疾病。它们作为赖氨酸特异性去甲基化酶-1(LSD1)的抑制剂,参与组蛋白甲基化和基因表达调控(B. Blass, 2016)。

环丙胺衍生物的合成,如三氟甲基)环丙胺,展示了这些化合物在复杂化学合成过程中的化学实用性(A. V. Bezdudny et al., 2011)。

环丙胺类化合物已被用于合成神经递质的类似物。它们抑制单胺氧化酶的能力使其成为开发治疗各种神经系统疾病的潜在候选药物(C. Faler & M. Joullié, 2007)。

与环丙胺相关的N-环丙基-N′-吡啶-2-基硫脲衍生物表现出显著的除草和杀菌活性,表明它们在农业中的潜在用途(L. Tian et al., 2009)。

化合物(1R,2S)-2-(3,4-二氟苯基)环丙胺,是抗凝血药替卡格雷洛的合成中的关键中间体,突显了环丙胺衍生物在制药开发中的作用(Pan Xian-hua, 2013)。

环丙烯亚胺催化的叔丁基甘氨酸酯与N-Boc-亚胺的对映选择性Mannich反应展示了环丙胺在立体选择性化学转化中的应用(J. Bandar & T. Lambert, 2013)。

通过涉及环丙胺的反应合成的N-环丙基癸氢喹啉-1,8-二酮衍生物,由于其高产率和高效反应时间,显示出在药物化学中的潜力(S. Tu et al., 2005)。

对精神活性芳基环己胺类化合物的分析研究,包括环丙胺衍生物,为在生物基质中检测和表征它们提供了见解,这对法医和毒理分析具有相关性(G. De Paoli et al., 2013)。

与N-(2-氯苄基)环丙胺相关的化合物N-[2-(邻氯苯氧)-乙基]-环丙胺,是一种有效的单胺氧化酶抑制剂,表明其在治疗各种神经精神疾病中的潜力(R. Fuller, 1968)。

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJYLAWVUWEHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356826 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)cyclopropanamine | |

CAS RN |

16357-33-8 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)